Hexachloromethyl-hexamethoxycalix-[6]arene
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Overview
Description
Hexachloromethyl-hexamethoxycalix-[6]arene is a complex organic compound with the molecular formula C54H54Cl6O6 and a molecular weight of 1011.72 g/mol . This compound belongs to the calixarene family, which is known for its unique cup-like structure that can encapsulate various guest molecules.
Preparation Methods
The synthesis of hexachloromethyl-hexamethoxycalix-[6]arene typically involves multiple steps, starting from the base calixarene structure. One common synthetic route includes the following steps :
Formation of the Calixarene Core: The initial step involves the cyclization of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene core.
Chloromethylation: The calixarene core is then subjected to chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.
Methoxylation: Finally, the chloromethylated calixarene is treated with sodium methoxide to replace the chlorine atoms with methoxy groups, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Hexachloromethyl-hexamethoxycalix-[6]arene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them to alcohols.
Complexation Reactions: The calixarene core can form host-guest complexes with various metal ions and organic molecules, making it useful in supramolecular chemistry.
Common reagents used in these reactions include sodium methoxide, chloromethyl methyl ether, and various Lewis acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexachloromethyl-hexamethoxycalix-[6]arene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex supramolecular structures and as a ligand in coordination chemistry.
Biology: Its ability to form host-guest complexes makes it useful in studying molecular recognition and enzyme mimetics.
Mechanism of Action
The mechanism by which hexachloromethyl-hexamethoxycalix-[6]arene exerts its effects is primarily through its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate various guest molecules, while the hexachloromethyl and hexamethoxy groups enhance its binding affinity and selectivity. This makes it a valuable tool in studying molecular interactions and developing new materials for specific applications .
Comparison with Similar Compounds
Hexachloromethyl-hexamethoxycalix-[6]arene is unique compared to other calixarenes due to its specific functional groups. Similar compounds include:
- Tetramethoxycalix-4arene : Smaller calixarene with four methoxy groups, used in similar applications but with different binding properties.
- Octamethoxycalix-[8]arene : Larger calixarene with eight methoxy groups, offering a larger cavity for guest molecules.
- Hexahydroxycalix-[6]arene : Similar size but with hydroxyl groups instead of methoxy groups, affecting its reactivity and binding properties .
These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other calixarenes may not be as effective .
Properties
IUPAC Name |
5,11,17,23,29,35-hexakis(chloromethyl)-37,38,39,40,41,42-hexamethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54Cl6O6/c1-61-49-37-7-31(25-55)8-38(49)20-40-10-33(27-57)12-42(51(40)63-3)22-44-14-35(29-59)16-46(53(44)65-5)24-48-18-36(30-60)17-47(54(48)66-6)23-45-15-34(28-58)13-43(52(45)64-4)21-41-11-32(26-56)9-39(19-37)50(41)62-2/h7-18H,19-30H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHIYAIFEABSLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)CCl)CC6=C(C(=CC(=C6)CCl)CC7=C(C(=CC(=C7)CCl)CC1=CC(=C2)CCl)OC)OC)OC)CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54Cl6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376435 |
Source
|
Record name | Hexachloromethyl-hexamethoxycalix-[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1011.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124006-38-8 |
Source
|
Record name | Hexachloromethyl-hexamethoxycalix-[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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